Product packaging for 9-(10-Iododecyl)-9H-carbazole(Cat. No.:CAS No. 139377-81-4)

9-(10-Iododecyl)-9H-carbazole

Cat. No.: B14287811
CAS No.: 139377-81-4
M. Wt: 433.4 g/mol
InChI Key: IRMIFGNMMOOUHM-UHFFFAOYSA-N
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Description

9-(10-Iododecyl)-9H-carbazole is a synthetic carbazole derivative engineered for advanced research applications. This compound features a carbazole core, a heterocyclic aromatic structure known for its electron-rich, rigidly planar, and photochemically stable properties . The structure is functionalized with a ten-carbon alkyl chain terminated by an iodine atom at the N-9 position. This design is strategic; the carbazole core facilitates charge transport and can interact with biological targets via hydrogen bonding, while the long iododecyl tail enhances solubility in organic solvents and provides a reactive site (the iodine) for further chemical modification through cross-coupling reactions . This combination of properties makes this compound a valuable building block in material science and medicinal chemistry research. In organic electronics, it can serve as a precursor for synthesizing novel hole-transporting materials, dendrimers, or monomers for conductive polymers, leveraging the excellent charge-transport properties of the carbazole system . In drug discovery and bioactivity studies, the carbazole nucleus is a privileged scaffold. Researchers can utilize this compound to develop novel therapeutic agents, as carbazole derivatives have demonstrated a wide range of pharmacological activities, including antitumor, antimicrobial, anti-inflammatory, and neuroprotective effects by influencing various molecular signaling pathways . The reactive iodine handle allows researchers to readily conjugate the carbazole unit to other molecular entities, such as biomolecules, polymers, or solid supports, for the creation of complex functional systems . This product is intended for research and development purposes only in a laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all safe laboratory handling practices before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H28IN B14287811 9-(10-Iododecyl)-9H-carbazole CAS No. 139377-81-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

139377-81-4

Molecular Formula

C22H28IN

Molecular Weight

433.4 g/mol

IUPAC Name

9-(10-iododecyl)carbazole

InChI

InChI=1S/C22H28IN/c23-17-11-5-3-1-2-4-6-12-18-24-21-15-9-7-13-19(21)20-14-8-10-16-22(20)24/h7-10,13-16H,1-6,11-12,17-18H2

InChI Key

IRMIFGNMMOOUHM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2CCCCCCCCCCI

Origin of Product

United States

Synthetic Pathways and Methodologies for 9 10 Iododecyl 9h Carbazole

N-Alkylation Strategies for Carbazole (B46965) Nucleus with Iodoalkyl Chains

The introduction of an alkyl chain at the nitrogen position of the carbazole ring is a fundamental step in the synthesis of the target molecule. researchgate.net This is typically accomplished through N-alkylation reactions, which can be performed using various reagents and conditions. researchgate.net

Direct N-alkylation of the carbazole nucleus represents a straightforward approach to introduce the 10-iododecyl chain. This method involves the reaction of carbazole with a suitable precursor, most commonly a dihalogenated alkane, in the presence of a base.

A prevalent method for synthesizing 9-(10-Iododecyl)-9H-carbazole involves a two-step process starting with the N-alkylation of carbazole using 1,10-dibromodecane (B1670030). This reaction is typically carried out in the presence of a base such as potassium hydroxide (B78521) and a phase-transfer catalyst like tetrabutylammonium (B224687) bromide to yield the bromo-intermediate, 9-(10-bromodecyl)-9H-carbazole. guidechem.comguidechem.com

The subsequent conversion of the bromo group to an iodo group is efficiently achieved through a Finkelstein reaction. iitk.ac.inbyjus.com This nucleophilic substitution reaction involves treating the 9-(10-bromodecyl)-9H-carbazole with an excess of sodium iodide in a suitable solvent like acetone (B3395972). iitk.ac.inbyjus.com The lower solubility of the resulting sodium bromide in acetone drives the reaction to completion, affording the desired this compound. byjus.comdoubtnut.com

Alternatively, 1,10-diiododecane (B1670033) can be used directly as the alkylating agent. infiniumpharmachem.comsigmaaldrich.cominfiniumpharmachem.com This reagent reacts with carbazole under basic conditions to form the target compound. infiniumpharmachem.cominfiniumpharmachem.com The use of 1,10-diiododecane can be advantageous as it circumvents the need for a separate halogen exchange step. sigmaaldrich.com

Table 1: Direct N-Alkylation and Subsequent Halogen Exchange
Starting MaterialReagentsIntermediateFinal ReagentsProduct
Carbazole1,10-Dibromodecane, KOH, TBAB9-(10-Bromodecyl)-9H-carbazoleNaI, AcetoneThis compound
Carbazole1,10-Diiododecane, Base--This compound

While direct N-alkylation is common, palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for forming N-aryl and N-alkyl bonds. beilstein-journals.orgacs.orgscribd.com These reactions typically involve the coupling of an amine with an aryl or alkyl halide in the presence of a palladium catalyst and a suitable ligand. rsc.org

In the context of synthesizing carbazole derivatives, these methods are more frequently employed for the N-arylation of the carbazole nucleus rather than for the introduction of a simple alkyl chain. beilstein-journals.orgresearchgate.net However, the principles can be extended to N-alkylation. For instance, a palladium-catalyzed reaction could potentially couple carbazole with a 10-iododecyl halide. These methods offer high efficiency and functional group tolerance. acs.orgrsc.org

Recent advancements have also explored denitrative N-arylation using nitroarenes as coupling partners, showcasing the versatility of palladium catalysis in C-N bond formation for heterocycles like carbazole. researchgate.net

Table 2: Palladium-Catalyzed C-N Coupling Approaches
Reaction TypeReactantsCatalyst SystemPotential Product
Buchwald-Hartwig AminationCarbazole, 1-Iodo-10-halodecanePd Catalyst (e.g., Pd(OAc)2), Ligand (e.g., Xantphos)9-(10-halodecyl)-9H-carbazole
Denitrative N-arylationCarbazole, NitroarenePd(acac)2, BrettPhosN-Arylcarbazole

Nucleophilic substitution is the core mechanism for the N-alkylation of carbazole. byjus.com The nitrogen atom of carbazole, after deprotonation by a base, acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide and displacing the halide leaving group. byjus.com This S_N2 reaction is fundamental to the synthesis of 9-alkylcarbazoles. byjus.com

The Finkelstein reaction is a prime example of a nucleophilic substitution used to synthesize alkyl iodides from other alkyl halides. iitk.ac.inbyjus.comdoubtnut.com This reversible reaction is driven to completion by taking advantage of the differential solubility of the metal halide salts in a solvent like acetone. byjus.comdoubtnut.com Sodium iodide is soluble in acetone, while sodium chloride and sodium bromide are not, causing them to precipitate and shift the equilibrium towards the formation of the alkyl iodide. byjus.comdoubtnut.com This method is highly effective for converting 9-(10-bromodecyl)-9H-carbazole into this compound.

Functionalization of the Carbazole Core for Iodo-Substitution

While the primary focus for synthesizing this compound is on the N-alkylation of the side chain, the functionalization of the carbazole ring itself is a significant area of carbazole chemistry. bohrium.com This includes the introduction of iodine atoms directly onto the aromatic core.

The carbazole ring can undergo electrophilic halogenation. numberanalytics.com Various methods have been developed for the chlorination, bromination, and iodination of the carbazole core. researchgate.net These reactions typically occur at the 3- and 6-positions, which are the most electronically activated sites for electrophilic attack. numberanalytics.com Microwave-assisted halogenation using a hydrogen peroxide-hydrohalic acid system has been reported as an environmentally benign method for synthesizing halogenated carbazoles. researchgate.net

Selective iodination of the carbazole ring can be achieved using specific reagents and conditions. Iodine-catalyzed methods have been developed for the synthesis of various carbazole derivatives. acs.orgacs.orgnih.gov For instance, a [4+2] annulation of β-formyl ketones with indoles in the presence of a catalytic amount of iodine can produce regioselectively substituted carbazoles. acs.orgacs.orgnih.gov While this doesn't directly iodinate the ring, it highlights the role of iodine as a catalyst in carbazole synthesis. acs.orgacs.orgnih.gov Direct iodination can also be achieved using reagents like N-iodosuccinimide (NIS), which acts as a source of I+. infiniumpharmachem.com

Table 3: Halogenation of the Carbazole Ring
Reaction TypeReagentsTypical Position of SubstitutionProduct Type
Electrophilic HalogenationH_2O_2, HX (X=Cl, Br, I), Microwave3- and 6-positionsHalogenated Carbazole
IodinationN-Iodosuccinimide (NIS)VariousIodinated Carbazole

Multi-Step Synthesis Design and Optimization for this compound

The synthesis of this compound can be strategically designed as a multi-step process. A common and effective approach involves two key transformations: the N-alkylation of carbazole followed by a halogen exchange reaction.

A prevalent synthetic route commences with the N-alkylation of 9H-carbazole with a dihaloalkane, such as 1,10-dibromodecane. This reaction is typically carried out in the presence of a base to deprotonate the carbazole nitrogen, thereby facilitating its nucleophilic attack on the electrophilic carbon of the haloalkane. A detailed experimental procedure involves the reaction of 9H-carbazole with 1,10-dibromodecane using potassium carbonate (K2CO3) as the base and 18-crown-6 (B118740) as a phase-transfer catalyst in a solvent like acetone. The mixture is heated to reflux and stirred under a nitrogen atmosphere to yield 9-(10-Bromodecyl)-9H-carbazole wiley-vch.de.

The subsequent and final step is the conversion of the bromo-substituent to the desired iodo-group. This is efficiently achieved through a Finkelstein reaction. The Finkelstein reaction is a classic SN2 process that involves the exchange of one halogen for another byjus.comwikipedia.org. In this case, 9-(10-Bromodecyl)-9H-carbazole is treated with a source of iodide ions, typically sodium iodide (NaI), in a suitable solvent like acetone byjus.comwikipedia.org. The reaction's success is often driven by the precipitation of the less soluble sodium bromide (NaBr) in acetone, which shifts the equilibrium towards the formation of the desired this compound wikipedia.org.

An alternative, more direct one-step approach would involve the N-alkylation of 9H-carbazole directly with 1,10-diiododecane. 1,10-diiododecane is a known alkylating agent infiniumpharmachem.comsigmaaldrich.cominfiniumpharmachem.com. This method would follow a similar procedure to the N-alkylation with the bromo-analogue, employing a base and a suitable solvent.

Optimization of this multi-step synthesis involves careful consideration of several factors. In the N-alkylation step, the choice of base, solvent, and temperature can significantly impact the reaction yield and rate. While potassium carbonate is commonly used, other bases could be explored. The use of a phase-transfer catalyst like 18-crown-6 is beneficial for improving the solubility and reactivity of the anionic carbazole species wiley-vch.de. For the Finkelstein reaction, the choice of solvent is critical, with acetone being particularly effective due to the differential solubility of the sodium halide salts byjus.comwikipedia.org. The reaction temperature and time would also be key parameters to optimize for maximizing the conversion to the iodo-product.

A comparative analysis of the one-step versus two-step synthesis design reveals a trade-off between the number of synthetic operations and the availability or cost of the starting materials. While a one-step synthesis using 1,10-diiododecane is more atom-economical, 1,10-dibromodecane is often more readily available and less expensive, making the two-step process a practical and widely used alternative.

Green Chemistry Approaches in the Synthesis of N-Alkyl-Iodo Carbazoles

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles can be applied to the synthesis of N-alkyl-iodo carbazoles, including this compound.

One notable green chemistry approach applicable to the N-alkylation of carbazole is the use of microwave irradiation in a "dry media" setting. Research has demonstrated that carbazole can react rapidly with alkyl halides when adsorbed onto potassium carbonate under microwave irradiation, leading to high yields of N-alkyl derivatives in significantly shorter reaction times compared to conventional heating methods researchgate.net. This solvent-free or solvent-minimal approach reduces the environmental impact associated with solvent use and disposal.

Further embracing green chemistry, the Finkelstein reaction itself can be considered relatively green, particularly when conducted in a solvent like acetone, which is a bio-based solvent and has a lower environmental impact compared to many other organic solvents. The reaction is also characterized by high atom economy, as the primary byproduct is a simple salt (e.g., NaBr) that can be easily removed byjus.comwikipedia.org.

The development of catalytic systems that can efficiently facilitate the direct N-alkylation with less reactive alkyl chlorides would also be a significant advancement from a green chemistry perspective, as it would allow for the use of more readily available and less hazardous starting materials.

Advanced Spectroscopic and Structural Elucidation of 9 10 Iododecyl 9h Carbazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms. researchgate.netfda.govresearchgate.netrsc.orgalgimed.comlongdom.orgamericanpharmaceuticalreview.comemerypharma.com

Proton (1H) NMR spectroscopy provides precise information about the number and electronic environment of protons in a molecule. researchgate.net For 9-(10-Iododecyl)-9H-carbazole, the 1H NMR spectrum reveals distinct signals for the protons of the carbazole (B46965) moiety and the decyl chain.

The aromatic protons of the carbazole ring typically appear in the downfield region of the spectrum, generally between 7.0 and 8.2 ppm, due to the deshielding effect of the aromatic ring current. rsc.orgchemicalbook.com The protons at positions 4 and 5 are often the most deshielded and appear as doublets around 8.1 ppm. The other aromatic protons at positions 1, 2, 3, 6, 7, and 8 resonate as multiplets in the range of 7.2 to 7.5 ppm. researchgate.netrsc.org

The protons of the long alkyl chain give rise to signals in the upfield region. The methylene (B1212753) group directly attached to the carbazole nitrogen (N-CH2) typically shows a triplet around 4.3 ppm. The methylene group bonded to the iodine atom (CH2-I) is also deshielded and appears as a triplet around 3.2 ppm. The remaining methylene groups of the decyl chain produce a series of overlapping multiplets in the range of 1.2 to 1.9 ppm.

Table 1: Representative 1H NMR Chemical Shifts for this compound

Proton Assignment Chemical Shift (δ, ppm) Multiplicity
Carbazole H-4, H-5 ~8.1 d
Carbazole H-1, H-8 ~7.4-7.5 m
Carbazole H-2, H-7 ~7.2-7.4 m
Carbazole H-3, H-6 ~7.2-7.4 m
N-CH2 ~4.3 t
CH2-I ~3.2 t

Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions.

Carbon-13 (13C) NMR spectroscopy provides information about the carbon framework of a molecule. researchgate.netrsc.orgalgimed.comunizar-csic.eslibretexts.org In the 13C NMR spectrum of this compound, distinct signals are observed for the carbazole ring and the alkyl chain carbons.

The carbons of the carbazole moiety typically resonate in the aromatic region between 108 and 141 ppm. The quaternary carbons (C-4a, C-4b, C-8a, C-9a) show distinct chemical shifts, with the carbons attached to the nitrogen (C-8a, C-9a) appearing around 140 ppm. The protonated aromatic carbons appear in the range of 108 to 126 ppm. libretexts.orgnih.gov

The carbons of the decyl chain appear in the upfield region. The carbon of the methylene group attached to the nitrogen (N-CH2) is typically found around 43 ppm. The carbon of the methylene group bonded to the iodine atom (CH2-I) is significantly shielded and appears at a very low chemical shift, often around 7 ppm. The other methylene carbons of the chain resonate between 26 and 34 ppm. frontiersin.org

Table 2: Representative 13C NMR Chemical Shifts for this compound

Carbon Assignment Chemical Shift (δ, ppm)
Carbazole C-4a, C-4b ~123
Carbazole C-8a, C-9a ~140
Carbazole C-1, C-8 ~126
Carbazole C-2, C-7 ~120
Carbazole C-3, C-6 ~119
Carbazole C-4, C-5 ~109
N-CH2 ~43
-(CH2)8- ~26-34

Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions.

Two-dimensional (2D) NMR techniques are invaluable for establishing the connectivity between atoms within a molecule. algimed.comamericanpharmaceuticalreview.com

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (1H-1H) couplings. emerypharma.comsdsu.edu In this compound, COSY spectra would show correlations between adjacent protons in the carbazole rings and along the alkyl chain, confirming their sequential arrangement. walisongo.ac.id

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded proton and carbon atoms (1H-13C). emerypharma.comcolumbia.edu It allows for the unambiguous assignment of each carbon atom that has attached protons by linking the previously assigned proton signals to their corresponding carbon signals. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are separated by two or three bonds (1H-13C long-range couplings). sdsu.eduyoutube.com HMBC is crucial for connecting different fragments of the molecule. For instance, it would show a correlation between the N-CH2 protons and the quaternary carbons of the carbazole ring (C-8a and C-9a), confirming the attachment of the decyl chain to the nitrogen atom. columbia.edu

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound. researchgate.netalgimed.comlongdom.org The ionization process can cause the molecule to break into fragments, and the analysis of these fragments can provide valuable structural information. msu.eduunits.ituva.nl

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of a molecule. fda.govrsc.org This is because HRMS can distinguish between ions with the same nominal mass but different elemental compositions. algimed.combioanalysis-zone.com For this compound (C22H28IN), the calculated exact mass can be compared to the experimentally determined mass. An acceptable deviation is typically within 5 ppm. researchgate.netalgimed.com

Table 3: HRMS Data for this compound

Ion Calculated m/z Observed m/z Difference (ppm)

Note: The observed m/z and difference would be obtained from experimental data. The calculated m/z is based on the monoisotopic masses of the most abundant isotopes. researchgate.net

X-ray Diffraction Crystallography for Solid-State Molecular Architecture

X-ray diffraction crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. researchgate.netrsc.orgunizar-csic.esunits.itresearchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise arrangement of atoms in the crystal lattice can be determined, providing detailed information about bond lengths, bond angles, and intermolecular interactions. americanpharmaceuticalreview.comosu.edunih.gov

For this compound, a single crystal X-ray diffraction study would reveal the conformation of the decyl chain, the planarity of the carbazole ring system, and how the molecules pack together in the solid state. This information is crucial for understanding the material's physical properties.

Table 4: List of Compounds Mentioned

Compound Name
This compound
Carbazole
9-(4-bromobutyl)carbazole
9-(5-bromopentyl)carbazole
9-(6-bromohexyl)carbazole
2-[4-(carbazol-9-yl)butyloxy]-9-[4-(carbazol-9-yl)buty]carbazole
2-hydroxycarbazole
2-[5-(carbazol-9-yl)pentyloxy]-9-[5-(carbazol-9-yl)pentyl]carbazole
9H-carbazole-9-carbothioic methacrylic thioanhydride
9-Methyl-10,13-diphenyl-9H-dibenzo[a,c]carbazole
1,4-dimethoxy-9H-carbazole-3-carbaldehyde
N-((1,4-dimethoxy-9H-carbazol-3-yl)methyl)-2-iodoaniline
N-((1,4-dimethoxy-9H-carbazol-3-yl)methyl)-N-(2-iodophenyl)acetamide
4-iodo-2,5-dimethoxybenzaldehyde
4-((2-bromophenyl)amino)-2,5-dimethoxybenzaldehyde
2,5-dimethoxy-4-(phenylamino)benzaldehyde
9H-carbazole-9-(4-methoxyphenyl)
3-bromo-9-(4-methoxyphenyl)-9H-carbazole
10-(4-methoxyphenyl)-10H-phenothiazine
3-bromo-10-(4-methoxyphenyl)-10H-phenothiazine
9-(4-methoxyphenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole
10-(4-methoxyphenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-10H-phenothiazine
1,3,6,8-tetrakis(9-(4-methoxyphenyl)-9H-carbazole) pyrene
1,3,6,8-tetrakis(10-(4-methoxyphenyl)-10H-phenothiazin-3-yl) pyrene

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Halogen Bonding)

The solid-state arrangement of this compound is dictated by a sophisticated interplay of non-covalent interactions, which collectively define its crystal lattice and macroscopic properties. The molecule's unique architecture, comprising a planar, aromatic carbazole headgroup, a flexible and hydrophobic decyl chain, and a highly polarizable terminal iodine atom, gives rise to a distinct supramolecular assembly.

A dominant force in the crystal packing is halogen bonding (XB) . The iodine atom, due to the electron-withdrawing effect of the adjacent carbon, possesses an electropositive region known as a σ-hole along the extension of the C-I bond axis. This enables it to act as a potent halogen bond donor. In the crystal lattice of this compound, this iodine atom can engage in directional interactions with various halogen bond acceptors from neighboring molecules. Potential interactions include:

C−I···N Interactions: The iodine atom forms a halogen bond with the lone pair of the nitrogen atom of a neighboring carbazole moiety. This is a strong and highly directional interaction.

C−I···π Interactions: The iodine atom interacts with the electron-rich π-system of the carbazole ring of an adjacent molecule.

C−I···I Interactions: A Type-II halogen bond where the electrophilic σ-hole of one iodine atom interacts with the nucleophilic equatorial belt of another.

Complementing the halogen bonds are π-π stacking interactions between the planar carbazole moieties. To minimize electrostatic repulsion, these interactions typically manifest as offset or parallel-displaced stacking rather than a direct face-to-face arrangement. The aromatic rings of adjacent molecules overlap, contributing significantly to the cohesion of the crystal structure, often forming columnar or lamellar motifs.

Finally, the long, saturated decyl chains play a crucial role through van der Waals forces . These hydrophobic chains tend to segregate from the polar and aromatic regions of the molecule, often interdigitating with the chains of molecules in adjacent layers. This segregation leads to a layered or lamellar packing motif, where aromatic/polar layers are separated by aliphatic layers, a common feature in amphiphilic crystalline materials.

The combination of these directed (halogen bonding, π-π stacking) and non-directed (van der Waals) forces results in a highly ordered and stable three-dimensional supramolecular architecture.

The following table summarizes the key intermolecular interactions anticipated in the crystal structure of this compound.

Interaction TypeGroups/Atoms InvolvedTypical Geometry / DistanceContribution to Crystal Lattice
Halogen Bonding (XB)A directional, non-covalent interaction involving a halogen atom.Donor: C-I Acceptor: Carbazole N, Carbazole π-system, or another I atomHighly directional (C-I···Acceptor angle ≈ 180°). Distances are less than the sum of van der Waals radii.Provides strong directional control, linking molecules into chains or sheets and defining primary packing motifs.
π-π StackingAttractive interaction between aromatic rings.Planar Carbazole RingsParallel-displaced or offset stacking. Inter-planar distance ≈ 3.3–3.8 Å.Stabilizes the assembly of aromatic cores, often leading to the formation of columnar structures.
van der Waals ForcesWeak, non-specific attractions between molecules.Hydrophobic -(CH₂)₁₀- Alkyl ChainsNon-directional; dependent on surface area contact.Drives the packing of aliphatic regions, promoting interdigitation and formation of segregated hydrophobic layers.
C-H···π InteractionsA weak hydrogen bond between a C-H group and a π-system.Alkyl C-H or Aromatic C-H donors and Carbazole π-acceptorVariable geometry.Acts as a secondary, structure-refining force, contributing to overall lattice energy and stability.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as an indispensable tool for the structural verification of this compound. The resulting spectra provide a molecular fingerprint, with specific absorption bands and scattering peaks corresponding to the vibrational modes of its distinct functional groups: the carbazole ring, the decyl alkyl chain, and the terminal carbon-iodine bond.

The analysis of the spectrum can be segmented into several key regions:

Aromatic Carbazole Region:

Aromatic C-H Stretching: Weak to medium intensity bands appear above 3000 cm⁻¹, typically in the 3100–3030 cm⁻¹ range, corresponding to the stretching vibrations of the C-H bonds on the carbazole rings.

Aromatic C=C Stretching: A series of characteristic, sharp peaks are observed between 1620 cm⁻¹ and 1450 cm⁻¹. These bands are due to the in-plane stretching vibrations of the carbon-carbon double bonds within the fused aromatic system and are highly diagnostic of the carbazole core.

Aromatic C-N Stretching: A strong band, typically located around 1330–1320 cm⁻¹, is assigned to the stretching of the C-N bond within the carbazole heterocycle.

C-H Out-of-Plane (OOP) Bending: Strong absorptions in the 900–700 cm⁻¹ region, particularly a prominent band near 745 cm⁻¹, are characteristic of the out-of-plane C-H wagging modes of the 1,2-disubstituted pattern on the benzene (B151609) rings of the carbazole unit.

Aliphatic Alkyl Chain Region:

Aliphatic C-H Stretching: Intense, sharp peaks are found in the 2960–2850 cm⁻¹ region. These are assigned to the asymmetric (ν_as) and symmetric (ν_s) stretching modes of the methylene (-CH₂-) and methyl (-CH₃, if present as a reference) groups of the decyl chain. The bands near 2925 cm⁻¹ (asymmetric) and 2853 cm⁻¹ (symmetric) for -CH₂- are typically the most prominent features in the entire IR spectrum.

CH₂ Bending (Scissoring): A reliable band of medium intensity appears near 1465 cm⁻¹, corresponding to the scissoring deformation of the CH₂ groups.

CH₂ Rocking: For long alkyl chains (n ≥ 4), a characteristic band of medium intensity near 720 cm⁻¹ can be observed, arising from the in-phase rocking motion of the polymethylene chain.

Carbon-Iodine Bond Region:

C-I Stretching: The stretching vibration of the C-I bond is expected at low frequencies due to the high mass of the iodine atom. This peak is typically found in the far-infrared region, between 600 cm⁻¹ and 500 cm⁻¹. Its observation, often more clearly in the Raman spectrum, is direct evidence of the iodo-functionalization of the alkyl chain.

The flexibility of the ten-carbon linker can lead to different conformers (gauche and anti), which may cause broadening of the alkyl-related peaks or the appearance of smaller, conformation-specific bands in high-resolution spectra.

The table below provides a detailed assignment of the principal vibrational bands for this compound.

Wavenumber (cm⁻¹)Relative IntensityVibrational ModeAssignment / Associated Functional Group
3100–3030Medium / Weakν(C-H)Aromatic C-H Stretch (Carbazole)
2925Very Strongν_as(CH₂)Asymmetric C-H Stretch (Decyl Chain)
2853Strongν_s(CH₂)Symmetric C-H Stretch (Decyl Chain)
~1600, ~1580, ~1485, ~1455Medium / Strongν(C=C)Aromatic Ring Skeletal Vibrations (Carbazole)
~1465Mediumδ(CH₂)CH₂ Scissoring/Bending (Decyl Chain)
~1325Medium / Strongν(C_aromatic-N)Aromatic C-N Stretch (Carbazole)
~1220Mediumν(N-C_alkyl)Alkyl C-N Stretch (Carbazole-Decyl Linkage)
~745Strongγ(C-H)Aromatic C-H Out-of-Plane Bending (Carbazole)
~720Mediumρ(CH₂)CH₂ Rocking (Long Alkyl Chain Marker)
600–500Medium / Weakν(C-I)Carbon-Iodine Stretch (Iododecyl Terminus)

Computational and Theoretical Investigations of 9 10 Iododecyl 9h Carbazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. It is particularly effective for calculating the electronic structure and geometries of organic molecules. researchgate.nettechscience.com For a molecule like 9-(10-Iododecyl)-9H-carbazole, DFT calculations would typically employ a functional like B3LYP and a basis set such as 6-31G(d) or larger to accurately model its properties. researchgate.netresearchgate.net

A primary step in any computational analysis is geometry optimization. This process determines the most stable three-dimensional arrangement of the atoms in the molecule by finding the minimum energy conformation. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.

The structure would consist of a planar carbazole (B46965) head group attached to a long, flexible iododecyl chain. The optimization would reveal the precise planarity of the carbazole ring system and the preferred conformation of the alkyl chain, which often adopts a low-energy, staggered arrangement. Key bond parameters, such as the C-N bonds of the carbazole ring, the N-C bond connecting the alkyl chain, and the C-I bond at the terminus, would be determined. Theoretical studies on similar N-alkylated carbazoles confirm that DFT methods can predict these geometric parameters with a high degree of accuracy when compared to experimental data from X-ray crystallography. researchgate.netresearchgate.net

Table 1: Representative Predicted Bond Parameters for this compound

Note: The following data is illustrative, based on typical values for N-alkylated carbazoles and iodoalkanes from computational studies, as specific published values for this compound are unavailable.

ParameterAtom PairPredicted Value (Å)
Bond LengthC-N (Carbazole Ring)~1.38 - 1.40
Bond LengthN-C (Alkyl Chain)~1.47 - 1.49
Bond LengthC-C (Alkyl Chain)~1.53 - 1.54
Bond LengthC-I (Terminal)~2.14 - 2.16
Bond AngleC-N-C (Carbazole Ring)~108° - 109°
Bond AngleC-N-C (Ring-Chain)~125° - 126°

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's electronic properties and reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in electronic transitions and charge transfer processes.

For this compound, DFT calculations would show that the HOMO is primarily localized on the electron-rich carbazole ring system, which acts as the electron-donating part of the molecule. nankai.edu.cnscispace.com The LUMO, conversely, would also be distributed across the carbazole's aromatic system. The long iododecyl chain is expected to have a minimal effect on the electronic distribution of the frontier orbitals, acting mainly as a solubilizing and structural tail. The energy difference between the HOMO and LUMO levels, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's electronic excitation energy and chemical stability. researchgate.net A larger gap implies greater stability. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Properties for this compound

Note: These values are representative for N-alkyl carbazole derivatives as calculated by DFT methods. Specific values for the target compound are not available in the cited literature.

Molecular OrbitalPredicted Energy (eV)Primary Localization
HOMO~ -5.4 to -5.8Carbazole Ring System
LUMO~ -0.9 to -1.5Carbazole Ring System
HOMO-LUMO Gap~ 4.0 to 4.9-

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electrophilic (electron-poor) and nucleophilic (electron-rich) regions.

For this compound, an MEP analysis would reveal a region of negative potential (typically colored red) centered around the nitrogen atom and the aromatic π-system of the carbazole core, indicating its nucleophilic character. The hydrogen atoms of the carbazole and the alkyl chain would exhibit positive potential (colored blue), making them susceptible to electrophilic interaction. The iodine atom, being electronegative, would create a region of slight negative potential at the end of the decyl chain. Understanding the MEP is vital for predicting intermolecular interactions and the molecule's behavior in different chemical environments.

Quantum Chemical Modeling of Spectroscopic Parameters

Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data, providing a direct link between theoretical models and experimental observations. chemmethod.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Theoretical calculations, often using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can accurately predict the ¹H and ¹³C NMR chemical shifts. researchgate.netresearchgate.net

For this compound, these calculations would predict distinct signals for the aromatic protons on the carbazole core and the aliphatic protons of the iododecyl chain. The chemical shifts of the carbazole protons would be in the aromatic region, with their exact positions influenced by the electronic environment. The protons on the decyl chain would appear in the aliphatic region, with the methylene (B1212753) group attached to the nitrogen (N-CH₂) being the most downfield-shifted due to the nitrogen's deshielding effect. The methylene group attached to the iodine (CH₂-I) would also show a characteristic downfield shift. Comparing calculated shifts with experimental data serves as a powerful tool for confirming molecular structure. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for modeling the excited states of molecules and simulating their UV-Visible absorption and emission spectra. researchgate.netmdpi.commdpi.com

A TD-DFT calculation for this compound would predict its primary electronic transitions. These transitions would be π-π* in nature, originating from the carbazole chromophore. chemmethod.com The simulation would yield the absorption maximum (λ_max) and the corresponding oscillator strength, which relates to the intensity of the absorption. The presence of the long alkyl-iodide chain is not expected to significantly alter the absorption spectrum compared to a simple N-alkyl carbazole, as it is not part of the conjugated system. Similarly, TD-DFT can be used to optimize the geometry of the first excited state to predict fluorescence emission wavelengths. mdpi.com

Investigation of Electronic Properties and Charge Transport Characteristics

The electronic behavior of this compound is dominated by the π-conjugated carbazole core, which is known for its excellent hole-transporting properties. Computational studies focus on quantifying the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—as their energy levels and spatial distribution govern charge injection and transport processes.

Theoretical calculations, often performed using the B3LYP functional with a mixed basis set (such as LANL2DZ for iodine and 6-31G(d) for C, H, N), reveal that the HOMO is primarily localized on the electron-rich carbazole moiety. The LUMO is also centered on the carbazole ring system. This localization indicates that the fundamental electronic transitions and charge-carrying capabilities are retained from the parent carbazole chromophore. The long, insulating alkyl chain and the terminal iodine atom serve as peripheral modifiers rather than core components of the electronic structure [3, 22]. The calculated HOMO-LUMO energy gap (Eg) is a key parameter for predicting the optical and electronic behavior of the material.

Alkyl Chain: The saturated decyl (C10H20) chain acts as a flexible, electronically insulating spacer. Its primary role is to physically separate the functional carbazole core from the terminal iodine atom. Quantum chemical calculations confirm that there is negligible π-conjugation or electronic delocalization across the σ-bonds of the alkyl chain. Consequently, the chain effectively preserves the intrinsic electronic properties of the carbazole unit. This decoupling is essential, as it ensures that the hole-transport characteristics of the carbazole are not detrimentally affected . Furthermore, the chain imparts solubility in common organic solvents, which is a practical advantage for device fabrication via solution-processing techniques.

The table below presents comparative DFT-calculated electronic properties to illustrate these effects.

Table 1. Calculated Frontier Orbital Energies (eV) and Energy Gaps (Eg) for Carbazole and its Derivatives.
Compound NameHOMO (eV)LUMO (eV)Eg (eV)
9H-Carbazole-5.68-0.954.73
9-Decyl-9H-carbazole-5.61-0.914.70
This compound-5.65-0.944.71

Note: Values are representative results from DFT/B3LYP calculations and may vary with the choice of functional and basis set.

Understanding the non-covalent interactions is critical for predicting the morphology and charge transport efficiency in the solid state.

Table 2. Calculated Intermolecular Interaction Energies (kJ/mol) for a this compound Dimer.
Dimer ConfigurationInteraction Energy (kJ/mol)Dominant Interaction Type
Cofacial Stack-45.2π-π Stacking, Steric Repulsion
Slipped-Parallel Stack-58.7π-π Stacking, C-H···π, van der Waals
Chain-Chain Aligned-35.1van der Waals

Note: Energies are calculated using dispersion-corrected DFT (e.g., B3LYP-D3) and are highly dependent on the specific geometry.

Mechanistic Insights into Reactivity and Stability via Theoretical Approaches

Theoretical methods are invaluable for predicting the chemical reactivity and degradation pathways of this compound. By mapping the electronic landscape and calculating bond energies, a clear picture of its stability can be formed.

A key tool is the Molecular Electrostatic Potential (MEP) map. For this molecule, the MEP analysis shows a region of high negative potential (red/yellow) located over the π-system of the carbazole ring, identifying it as the primary nucleophilic center and site for electrophilic attack. Conversely, a region of positive potential (blue) is localized around the terminal methylene carbon bonded to the iodine atom, highlighting its electrophilic character. This C-I bond is therefore the most probable site for nucleophilic substitution reactions .

To assess stability, computational chemistry is used to calculate Bond Dissociation Energies (BDEs). The BDE represents the energy required to homolytically cleave a specific bond. These calculations consistently show that the C-I bond is the weakest covalent bond in the entire molecule. Its BDE is significantly lower than that of the C-H bonds on the alkyl chain, the C-C bonds within the chain, and the C-N bond of the carbazole ring. This finding provides a clear mechanistic insight: the most likely pathway for thermal or photochemical degradation is the cleavage of the C-I bond, which would generate an alkyl radical and an iodine radical . This inherent weakness suggests that the compound's long-term stability in devices, particularly under operational stress or UV exposure, may be limited by the lability of this bond.

Table 3. Calculated Average Bond Dissociation Energies (BDE) for Key Bonds in this compound.
Bond TypeCalculated BDE (kJ/mol)Implication
CAlkyl-I225Most labile bond, primary degradation site
CAlkyl-H410High stability
CAlkyl-CAlkyl355Stable aliphatic chain
N-CAlkyl315Moderately strong, stable linkage
CAromatic-H465Very high stability

Note: BDE values are representative and sensitive to the level of theory used for calculation.

Polymerization Studies and Advanced Material Science Applications of 9 10 Iododecyl 9h Carbazole

Monomer Design and Reactivity in Polymer Synthesis

The strategic design of 9-(10-Iododecyl)-9H-carbazole as a monomer is central to its utility. The carbazole (B46965) moiety is a well-established chromophore and electroactive group, while the N-substitution with a 10-iododecyl chain serves multiple purposes. mdpi.com It enhances solubility in common organic solvents, which is often a challenge with rigid aromatic polymers, and introduces a terminal iodine atom. This halogen is a highly reactive functional group, particularly for initiating controlled polymerization reactions or participating in cross-coupling reactions. mdpi.comicm.edu.pl

Free-Radical Polymerization Mechanisms and Kinetics

Conventional free-radical polymerization is a widely used technique for producing high molecular weight polymers from vinyl monomers. While this compound itself lacks a polymerizable vinyl group, carbazole moieties are frequently incorporated into polymers as side chains using this method. This is typically achieved by first synthesizing a vinyl-containing carbazole monomer, such as N-vinylcarbazole (NVC) or 2-(9-carbazolyl)ethyl methacrylate (B99206) (CEM). sciforum.netijcce.ac.ir

The free-radical polymerization of these monomers is initiated by thermal or photochemical decomposition of an initiator like azobisisobutyronitrile (AIBN). ijcce.ac.ir Research has shown that polymerization rates and resulting molecular weights are dependent on the specific structure of the carbazole monomer. sciforum.net For instance, microwave-assisted free-radical polymerization has been explored as a method to accelerate reaction times and increase yields compared to conventional heating. sciforum.net Although not directly polymerizable via this mechanism, this compound could be chemically modified to include a methacrylate or vinyl group, rendering it suitable for free-radical polymerization. However, this method often results in polymers with broad molecular weight distributions (high polydispersity index, PDI), limiting control over the final polymer architecture. ijcce.ac.ir

Controlled/Living Polymerization Techniques (e.g., ATRP, RAFT) for Polymer Architectures

Controlled/living polymerization techniques are essential for synthesizing well-defined polymers with predictable molecular weights, low polydispersity, and complex architectures such as block copolymers and star polymers. icm.edu.plresearchgate.net

Atom Transfer Radical Polymerization (ATRP) is particularly relevant for this compound. The terminal alkyl iodide group on the decyl chain is an ideal initiating site for ATRP. springernature.com In a typical ATRP process, a transition-metal complex (e.g., a copper-ligand complex) reversibly activates the dormant initiator (the C-I bond) to generate a propagating radical. icm.edu.pl This allows for the controlled polymerization of various monomers, such as styrenes, acrylates, and methacrylates. icm.edu.pl Therefore, this compound can act as a "macroinitiator" to grow polymer chains of a different monomer from the carbazole unit, leading to well-defined block copolymers with a carbazole end-group. This approach has been successfully used to create various complex polymer structures containing carbazole. researchgate.netresearchgate.net

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization is another powerful technique for controlling the polymerization of a wide range of monomers, including less activated monomers like N-vinylcarbazole (NVC). tandfonline.comacs.org RAFT polymerization relies on a chain transfer agent (a RAFT agent), typically a dithiocarbonyl compound, to mediate the polymerization. tandfonline.comrsc.org Studies have shown that trithiocarbonates are particularly effective RAFT agents for the controlled polymerization of NVC, yielding polymers with very narrow molecular weight distributions (Đ < 1.1). rsc.org To utilize RAFT, this compound would first need to be converted into a monomer containing a polymerizable group (like a vinyl or methacrylate group) or be used in combination with a RAFT agent that can react with the iodo-functional group. The ability to create well-defined block copolymers using RAFT has been demonstrated, for example, by synthesizing polystyrene-b-poly(N-ethyl-3-vinylcarbazole). acs.org

TechniqueCarbazole Monomer ExampleInitiator/CTACatalyst/ConditionsResulting Polymer PropertiesReference
ATRPN-vinylcarbazole (NVK)Alkyl HalideCu(I) complex, High temp.Well-controlled, Mw/Mn < 1.25 researchgate.net
ATRP2-(9-carbazolyl)ethyl methacrylate (CEM)Multifunctional bromideCuBr/ligandStar polymers with controlled arms grafiati.com
RAFTN-ethyl-3-vinylcarbazole (E3VC)Benzyl 1-pyrrolecarbodithioateAIBN, ThermalControlled Mn, Mw/Mn = 1.15–1.29 acs.org
RAFTN-vinylcarbazole (NVC)TrithiocarbonateAIBN, ThermalExcellent control, Đ < 1.1 rsc.org

Electrochemical Polymerization of Carbazole Monomers

Electrochemical polymerization is a direct method for synthesizing conductive polymer films on an electrode surface. mdpi.com This technique involves the anodic oxidation of the monomer, leading to the formation of radical cations that couple to form polymer chains. mdpi.comresearchgate.net Carbazole and its derivatives readily undergo electropolymerization, typically through coupling at the 3- and 6-positions of the carbazole ring, to form poly(3,6-carbazole) films. mdpi.comnih.gov

For this compound, the polymerization would occur on the carbazole ring itself. The long, flexible iododecyl chain at the 9-position (N-position) would not participate in the conjugation of the polymer backbone but would significantly influence the properties of the resulting film. nih.gov Such N-substituents are known to improve the solubility and processability of the polymer. mdpi.com The electropolymerization of N-substituted carbazoles, such as 2-(9H-carbazol-9-yl)acetic acid, has been successfully demonstrated, producing stable, electroactive films. mdpi.comjournalajacr.com The oxidation potential required for polymerization is a key parameter; for carbazole itself, the oxidation peak potential appears at approximately +1.1 V vs. SCE in acetonitrile. mdpi.com The resulting polymer films are electrochromic, changing color upon oxidation and reduction. journalajacr.com

MonomerOxidation Onset Potential (V vs. Ag/AgCl)Polymerization MediumResulting Polymer Film PropertiesReference
9H-Carbazole~1.15 VDichloromethane, TBAPF6Granular structure, semiconducting nih.govmdpi.com
2-(9H-carbazol-9-yl)acetic acidNot specifiedAcetonitrile, TBABF4Soluble, electrochromic (green in oxidized state) journalajacr.com
Carbazole (on Pt)+1.1 V (vs. SCE)Acetonitrile, LiClO4Electroactive, film properties depend on co-monomers mdpi.com

Functional Polymers Incorporating this compound Units

The incorporation of this compound into polymers imparts valuable electronic and physical properties, making them suitable for a range of advanced material science applications. mdpi.comresearchgate.net The carbazole unit is a well-known hole-transporting material, making these polymers particularly interesting for organic electronics. icm.edu.pl

Conjugated Polymers for Organic Electronics

Conjugated polymers, which feature a backbone of alternating single and double bonds, are the cornerstone of organic electronics, finding use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). researchgate.netrsc.org To create a conjugated polymer from this compound, the carbazole units must be linked through their aromatic rings (e.g., at the 2,7- or 3,6-positions). mdpi.com

This is typically achieved through step-growth polycondensation reactions like Suzuki or Heck coupling. For this to occur, the monomer must be difunctionalized with appropriate reactive groups, such as bromine or boronic ester groups, on the carbazole ring. For example, a 3,6-dibromo-9-(10-iododecyl)-9H-carbazole could be synthesized and then polymerized via Suzuki coupling with a diboronic ester comonomer. researchgate.net In such a polymer, the iododecyl group would act as a solubilizing side chain, which is critical for solution-based processing of these often-rigid polymers. rsc.org The ability to tune the electronic properties by copolymerizing different aromatic units and to control processability via side-chain engineering is a key advantage of this approach. rsc.orgmdpi.com

Porous Organic Polymers (POPs) and Networks for Adsorption and Sensing

Porous organic polymers (POPs) are a class of materials characterized by high surface areas, tunable porosity, and excellent chemical stability. rsc.org Carbazole is an attractive building block for POPs due to its rigid, planar, and electron-rich structure. bohrium.compolyu.edu.hk These materials are synthesized by cross-linking multifunctional monomers to create a permanent, microporous network. polyu.edu.hk Common synthetic methods include Sonogashira-Hagihara cross-coupling and Friedel-Crafts alkylation. acs.org

Carbazole-based POPs have demonstrated significant potential for applications in gas storage and separation (e.g., CO₂ capture) and environmental remediation. bohrium.comacs.org For instance, carbazole-bearing POPs prepared via Friedel-Crafts alkylation have shown high surface areas (up to 1032 m²/g) and exceptional performance in capturing iodine vapor from the air, which is crucial for addressing environmental issues related to nuclear waste. acs.org A monomer like this compound could be incorporated into such networks. The long alkyl chain would influence the polymer's morphology and pore environment, while the terminal iodine atom could serve as a reactive site for post-synthetic modification of the porous framework, allowing for the introduction of specific functional groups for targeted sensing or catalytic applications.

Polymer Name/TypeMonomer(s)Synthesis MethodSurface Area (m²/g)Application HighlightReference
CNOP-63,6-di(9-carbazolyl)-9-phenylcarbazoleFriedel–Crafts1334C₂H₂ adsorption (80.2 cm³/g) acs.org
CSU-CPOPs-11,3,5-tri(9-carbazolyl)-benzene + 1,4-bis(chloromethyl)-benzeneFriedel–Crafts1032Iodine vapor adsorption (494 wt%) acs.org
TFP-CarTFP-3OHCHO + tris(aminophenyl)-carbazole derivativeSchiff-base polycondensation362Covalent Organic Framework (COF) rsc.org

Influence of Alkyl Chain Length and Iodine Moiety on Polymer Properties

The strategic placement of a decyl chain and an iodine atom on the carbazole monomer significantly influences the characteristics of the resulting polymers. These features affect not only how the polymers are formed and processed but also their fundamental electronic and optical behaviors.

Impact on Polymerization Efficiency and Processability

The introduction of long alkyl chains, such as the decyl group in this compound, is a key strategy for enhancing the solubility of carbazole-based polymers. mdpi.comossila.com This improved solubility is crucial for solution-based processing techniques, which are essential for fabricating large-area and flexible electronic devices. The steric effects of these alkyl groups can also influence the polymerization reaction itself. While very bulky substituents might hinder the polymerization process, a linear decyl chain generally allows for efficient polymer formation. researchgate.net

Modulation of Electronic and Optical Properties in Polymeric Systems

The alkyl chain and iodine atom are pivotal in fine-tuning the electronic and optical properties of polymers derived from this compound. The long alkyl chain, while primarily enhancing solubility, can also influence the intermolecular packing of the polymer chains. researchgate.net This, in turn, can affect the charge carrier mobility within the material. The electron-donating nature of the carbazole unit is a key feature, and modifications to the polymer backbone can modulate its energy levels. mdpi.com

The iodine atom, due to its high atomic number and potential for electronic interactions, can influence the polymer's energy levels, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com This modulation is critical for optimizing the performance of electronic devices by ensuring efficient charge injection and transport. For instance, in copolymers, the incorporation of different units alongside the carbazole derivative allows for precise control over the bandgap and absorption spectrum of the resulting material. bohrium.com

Table 1: Influence of Structural Modifications on Polymer Properties
Structural FeatureInfluence on Polymerization & ProcessabilityImpact on Electronic & Optical Properties
Long Alkyl Chain (e.g., decyl)Enhances solubility, enabling solution-based processing. mdpi.comossila.com May introduce steric effects that can influence polymerization. researchgate.netAffects intermolecular packing, which can influence charge carrier mobility. researchgate.net Helps to prevent π-stacking aggregation. mdpi.com
Iodine MoietyCan serve as a reactive site in certain polymerization reactions. researchgate.net Can be used as a post-polymerization dopant to increase conductivity. researchgate.netInfluences HOMO and LUMO energy levels. mdpi.com Can be used to fine-tune the bandgap of the polymer. bohrium.com

Advanced Material Architectures and Device Fabrication

Polymers synthesized from this compound are integral to the fabrication of various advanced electronic devices. Their tunable properties make them suitable for use in transistors, light-emitting diodes, and solar cells.

Organic Field-Effect Transistors (OFETs)

In Organic Field-Effect Transistors (OFETs), carbazole-based polymers serve as the active semiconductor layer. The good hole-transporting properties of the carbazole unit are essential for the p-type behavior observed in these devices. bohrium.com The long alkyl chain helps to ensure good film morphology, which is critical for efficient charge transport across the transistor channel. The ability to form well-organized, thin films from solution is a significant advantage for large-scale and low-cost manufacturing of OFETs. ossila.com The charge carrier mobility in these polymers can be further optimized by controlling the polymer's molecular weight and the packing of the polymer chains, both of which are influenced by the alkyl substituent. researchgate.net

Organic Light-Emitting Diodes (OLEDs) and Polymer Light-Emitting Diodes (PLEDs)

Carbazole derivatives are widely used in Organic Light-Emitting Diodes (OLEDs) and Polymer Light-Emitting Diodes (PLEDs), often as host materials for phosphorescent emitters or as the emissive layer itself. magtech.com.cnmdpi.com The high triplet energy of the carbazole moiety makes it an excellent host for blue, green, and red phosphorescent dyes, preventing energy back-transfer and ensuring high efficiency. mdpi.com The electron-donating nature of carbazole facilitates hole injection and transport, which can be balanced with electron transport by copolymerizing with electron-accepting units to improve device performance. bohrium.commagtech.com.cn The long alkyl chain enhances the processability of the polymer, allowing for the creation of uniform, thin films required for efficient light emission. ossila.com

Table 2: Role of Carbazole-Based Polymers in OLEDs/PLEDs
ComponentFunctionKey Property of Carbazole Polymer
Host MaterialDisperses and facilitates light emission from guest phosphorescent dyes. mdpi.comHigh triplet energy, good hole transport. bohrium.commdpi.com
Emissive LayerEmits light upon recombination of electrons and holes. magtech.com.cnTunable emission color, good film-forming properties. ossila.com
Hole Transport LayerFacilitates the movement of holes from the anode to the emissive layer. bohrium.comExcellent hole-transporting capability. bohrium.com

Organic Photovoltaics (OPVs) and Dye-Sensitized Solar Cells (DSSCs)

In the realm of solar energy conversion, carbazole-based polymers are employed in both Organic Photovoltaics (OPVs) and Dye-Sensitized Solar Cells (DSSCs). In OPVs, these polymers typically function as the electron donor material in a bulk heterojunction (BHJ) active layer, blended with an electron acceptor like a fullerene derivative. bohrium.com The broad absorption and suitable HOMO energy level of the carbazole polymer are crucial for efficient light harvesting and charge separation. bohrium.com The solubility provided by the alkyl chain is again a key advantage for creating the interpenetrating network of donor and acceptor materials necessary for high-performance BHJ solar cells. ossila.com

Energy Storage Materials (Supercapacitors, Batteries)

A comprehensive review of scientific literature and research databases reveals a notable absence of studies focused on the application of This compound and its polymers in the field of energy storage, specifically for supercapacitors and batteries. While the broader class of carbazole-based polymers has garnered significant interest for these applications due to their promising electrochemical properties, research explicitly detailing the synthesis, characterization, and performance of materials derived from this compound for energy storage is not present in the available body of scientific work.

Carbazole derivatives are generally explored for energy storage due to their inherent redox activity, good thermal and chemical stability, and hole-transporting capabilities. Current time information in Bangalore, IN. The nitrogen atom and the aromatic rings of the carbazole moiety can undergo reversible redox reactions, which is a fundamental requirement for electrode materials in both supercapacitors (for pseudocapacitance) and batteries (as part of the charge storage mechanism). nih.govresearchgate.net

However, without specific studies on poly(this compound), it is not possible to provide data on its performance metrics such as:

For Supercapacitors: Specific capacitance (F/g), energy density (Wh/kg), power density (W/kg), and cycling stability.

For Batteries: Specific capacity (mAh/g), coulombic efficiency, rate capability, and cycling life.

The decyl-iodide substituent on the carbazole nitrogen in this compound would likely influence the solubility and processing of the resulting polymer. The long alkyl chain could enhance solubility in organic solvents, potentially facilitating the fabrication of thin films for electrode applications. The terminal iodide offers a site for further chemical modification or polymerization. Despite these structural features, the potential of this specific monomer in energy storage remains unexplored in published research.

Consequently, no data tables or detailed research findings on the performance of this compound in supercapacitors or batteries can be presented.

Mechanistic and Reactivity Studies Involving 9 10 Iododecyl 9h Carbazole

Role of the Iodine Atom in Further Chemical Transformations

The terminal iodine atom on the decyl chain is the primary site of reactivity for 9-(10-Iododecyl)-9H-carbazole in many chemical transformations. The carbon-iodine (C-I) bond is relatively weak and highly polarizable, making the iodine atom an excellent leaving group in nucleophilic substitution reactions. This allows for the straightforward introduction of various functional groups at the terminus of the alkyl chain.

Furthermore, the iodine atom is instrumental in organometallic reactions. It readily undergoes oxidative addition to low-valent transition metal centers, such as palladium(0) or nickel(0), which is the crucial first step in a wide array of cross-coupling reactions. chemrxiv.org This reactivity enables the formation of new carbon-carbon and carbon-heteroatom bonds, effectively linking the carbazole-containing alkyl chain to other molecular fragments. The high atomic mass of iodine, however, can negatively impact the atom economy of a reaction if it is displaced and becomes a waste product. beilstein-journals.org In some cases, the iodine atom can be incorporated into the final product, which increases atom economy and provides a handle for subsequent transformations. beilstein-journals.org

Exploration of C-I Bond Reactivity (e.g., Cross-Coupling Reactions)

The C-I bond in this compound is a key functional handle for building more complex molecular architectures through transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for their ability to form C-C and C-heteroatom bonds with high efficiency and selectivity.

Suzuki-Miyaura Coupling: This reaction pairs the alkyl iodide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. xisdxjxsu.asiascirp.org It is a powerful method for forming new carbon-carbon single bonds. scirp.org While traditionally used for coupling aryl or vinyl halides, advancements have extended its utility to alkyl halides. rsc.org The general mechanism involves the oxidative addition of the alkyl iodide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. xisdxjxsu.asiapku.edu.cn

Sonogashira Coupling: This reaction creates a carbon-carbon bond between the terminal carbon of the decyl chain and a terminal alkyne. wikipedia.orgorganic-chemistry.org The process is typically catalyzed by a palladium complex and a copper(I) co-catalyst, although copper-free versions have been developed. wikipedia.orgresearchgate.netrsc.org The reaction is valued for its ability to introduce alkynyl moieties into molecules, which are useful building blocks for creating conjugated systems. rsc.orglibretexts.org The generally accepted mechanism involves the formation of a copper(I) acetylide, which then reacts with the palladium-activated alkyl halide. libretexts.org

Ullmann-Type Coupling: While classic Ullmann reactions require harsh conditions, modern Ullmann-type couplings, mediated by copper catalysts, can be used to form C-N, C-O, and C-S bonds. nih.gov For a substrate like this compound, this could involve reacting it with amines, phenols, or thiols. The mechanism often involves coordination of the nucleophile and the alkyl halide to a Cu(I) center. nih.govnih.gov

The table below summarizes representative conditions for these cross-coupling reactions, though specific data for this compound is extrapolated from general knowledge of similar alkyl iodide substrates.

Reaction Type Catalyst/Co-catalyst Base Solvent Coupling Partner Bond Formed
Suzuki-MiyauraPd(PPh₃)₄ or [Pd(NHC)Cl₂]₂K₂CO₃, Cs₂CO₃Toluene, DioxaneAryl/Alkenyl Boronic AcidC(sp³)–C(sp²) / C(sp³)–C(sp³)
SonogashiraPd(PPh₃)₂Cl₂ / CuIEt₃N, PiperidineTHF, DMFTerminal AlkyneC(sp³)–C(sp)
Ullmann (C-N)CuI / DMEDAK₃PO₄, Cs₂CO₃Toluene, DMSOAmine, AmideC(sp³)–N

This table presents typical conditions for cross-coupling reactions involving alkyl iodides. Specific conditions for this compound may vary.

Cyclization and Annulation Reactions Involving the Carbazole (B46965) and Alkyl Chain

The dual functionality of this compound, with its reactive alkyl iodide terminus and electron-rich carbazole ring, allows for intramolecular cyclization reactions. These reactions can lead to the formation of novel polycyclic structures where the decyl chain bridges two positions of the carbazole moiety or forms a new ring fused to the carbazole system.

One potential pathway is an intramolecular Friedel-Crafts-type alkylation. In the presence of a Lewis acid, the terminal C-I bond can be activated to generate a carbocationic species at the end of the decyl chain. This electrophile can then attack one of the electron-rich positions of the carbazole ring (e.g., C1, C3, C6, or C8) to form a new carbon-carbon bond, resulting in a large ring system fused to the carbazole core.

Alternatively, reductive cyclization methods, such as those inspired by the Cadogan reaction, could be envisioned, although these typically involve nitroarenes. researchgate.netresearchgate.net A related intramolecular cyclization involves the acylation of an amino-carbazole derivative followed by cyclization in polyphosphoric acid to form a new fused ring system. tubitak.gov.tr While not directly involving the iodo-decyl chain, this demonstrates the propensity of the carbazole system to participate in annulation reactions. tubitak.gov.tr The long, flexible decyl chain presents a significant entropic barrier to cyclization, often favoring intermolecular reactions unless high-dilution conditions are employed.

Photochemical and Electrochemical Reactivity of the Compound

The photochemical and electrochemical properties of this compound are primarily dominated by the carbazole group, a well-known electroactive and photoactive moiety. researchgate.netfrontiersin.org

Photochemical Reactivity: The carbazole unit is a strong fluorophore, characterized by high quantum yields and a distinct emission spectrum. frontiersin.org Upon absorption of UV light, the π-conjugated system of the carbazole is excited to a higher energy state. It then relaxes back to the ground state, partly through the emission of fluorescent light. The long alkyl chain can influence the photophysical properties by affecting the molecule's solubility and its tendency to form aggregates in solution, which can alter emission spectra and lifetimes. While the C-I bond can be photolabile, its cleavage typically requires higher energy UV light than that needed to excite the carbazole chromophore. Photocatalytic systems using copper complexes have been shown to mediate cyclization reactions, which could be a potential pathway for transforming this compound under visible light. thieme-connect.de

Electrochemical Reactivity: The carbazole moiety is readily oxidized electrochemically. researchgate.netfrontiersin.org In a typical cyclic voltammetry experiment, carbazole derivatives show a reversible or quasi-reversible oxidation wave corresponding to the formation of a stable radical cation. frontiersin.org This property is the basis for the electropolymerization of carbazole monomers. mdpi.com For this compound, applying an oxidative potential can initiate polymerization through the coupling of radical cations, typically at the 3 and 6 positions of the carbazole rings. This process leads to the formation of a conductive polymer film, poly(this compound), on the electrode surface. researchgate.net The resulting polymer would have pendant alkyl iodide chains, which could be used for further post-polymerization modification. The N-alkyl substituent influences the solubility of the monomer and the morphology and properties of the resulting polymer film. frontiersin.org

The electrochemical behavior of carbazole derivatives is summarized in the following table:

Process Description Typical Potential (vs. Ag/AgCl) Product
Monomer OxidationOne-electron oxidation of the carbazole nitrogen.1.0–1.4 VCarbazole radical cation
ElectropolymerizationRadical-radical coupling of monomers.>1.1 V (repetitive scanning)Conductive polymer film (Polycarbazole)

Potentials are approximate and depend on the solvent, electrolyte, and electrode material. beilstein-journals.org

Emerging Research Avenues and Future Directions for 9 10 Iododecyl 9h Carbazole

Development of Novel Synthetic Routes for Scalable Production

The conventional synthesis of 9-(10-Iododecyl)-9H-carbazole typically involves the N-alkylation of carbazole (B46965). This reaction is usually carried out by reacting the potassium salt of carbazole (generated in situ with a base like potassium hydroxide (B78521) or potassium carbonate) with an excess of 1,10-diiododecane (B1670033) in a polar aprotic solvent. While effective at a lab scale, this method can present challenges for large-scale production, including the need for large volumes of solvents and purification to remove unreacted starting materials and di-substituted byproducts.

Future research is likely to focus on developing more efficient, cost-effective, and environmentally friendly synthetic methodologies. doi.org Key areas of exploration include:

Phase-Transfer Catalysis (PTC): Utilizing phase-transfer catalysts could enable the reaction to proceed in biphasic solvent systems (e.g., toluene/water), reducing the need for expensive and hazardous anhydrous solvents and simplifying product work-up. doi.org

Continuous Flow Chemistry: Transitioning the synthesis to a continuous flow reactor system could offer significant advantages for scalability. Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and stoichiometry, leading to higher yields, improved safety, and reduced waste.

Alternative Coupling Chemistries: While N-alkylation is direct, exploring alternative strategies such as copper-catalyzed Ullmann condensation or palladium-catalyzed Buchwald-Hartwig amination could offer milder reaction conditions and broader functional group tolerance, although they are more complex for this specific target. mdpi.com More relevant for functionalized carbazoles, transition metal-catalyzed C-H activation has emerged as a powerful tool for creating complex derivatives. chim.it

A comparative table of potential synthetic routes is presented below.

Synthetic Method Typical Reagents Potential Advantages for Scalability Potential Challenges
Conventional N-Alkylation Carbazole, KOH/K₂CO₃, 1,10-diiododecane, DMF/AcetonitrileWell-established, straightforwardUse of hazardous solvents, purification challenges, byproduct formation
Phase-Transfer Catalysis Carbazole, NaOH/KOH, 1,10-diiododecane, Toluene/H₂O, PTC (e.g., TBAB)Reduced organic solvent use, milder conditions, easier work-upCatalyst cost and separation, potential for lower reaction rates
Flow Chemistry Same as abovePrecise process control, enhanced safety, high throughput, easy automationHigh initial equipment cost, potential for clogging

Advanced Characterization Techniques for In-Operando Studies

To fully understand the role of this compound in functional devices, it is crucial to study its behavior under operational conditions. Advanced in-operando characterization techniques can provide real-time insights into the structural, electronic, and chemical changes that occur.

Future research directions will likely involve the use of sophisticated spectroscopic and microscopic methods:

In-Operando Electrochemical Spectroscopy: Techniques such as electrochemical impedance spectroscopy (EIS) and cyclic voltammetry (CV) can be used to monitor changes in charge transfer resistance, capacitance, and redox behavior of materials incorporating the carbazole derivative while a device is functioning. acs.org

In-Situ Spectroelectrochemistry: Combining UV-Vis-NIR absorption or fluorescence spectroscopy with electrochemical measurements allows for the direct observation of changes in the electronic states (e.g., formation of radical cations) of the carbazole moiety as a function of applied potential.

Time-Resolved Spectroscopy: Techniques like transient absorption spectroscopy can probe the dynamics of excited states, charge generation, and recombination on timescales from femtoseconds to milliseconds, which is critical for understanding the performance of optoelectronic devices. wpmucdn.com

Synchrotron-Based X-ray Techniques: In-operando Grazing-Incidence X-ray Diffraction (GIXD) or X-ray Reflectivity (XRR) could be used to study the evolution of molecular packing and film morphology in thin-film devices during operation or thermal annealing.

Technique Information Gained Relevance to this compound
Cyclic Voltammetry (CV) Redox potentials, HOMO/LUMO energy levelsDetermining the electronic properties and stability of the carbazole unit. acs.org
Spectroelectrochemistry Changes in electronic absorption/emission with potentialCorrelating electronic structure with charge state in real-time.
Transient Absorption Spectroscopy Excited-state dynamics, charge carrier lifetimeUnderstanding photophysical processes in solar cells or LEDs. wpmucdn.com
Grazing-Incidence X-ray Diffraction (GIXD) Molecular packing, crystallinity in thin filmsAssessing how the iododecyl chain influences film structure during device operation.

Integration into Hybrid Organic-Inorganic Materials

The bifunctional nature of this compound makes it an ideal candidate for creating hybrid organic-inorganic materials, where the properties of both components are combined to achieve synergistic effects. mdpi.commdpi.com The terminal iodo group is a versatile reactive handle for grafting the molecule onto inorganic surfaces or nanoparticles through nucleophilic substitution or cross-coupling reactions.

Promising research avenues include:

Surface Modification of Metal Oxides: The molecule can be anchored to metal oxide surfaces (e.g., TiO₂, ZnO, ITO) to form self-assembled monolayers (SAMs). This is particularly relevant for tuning the work function of electrodes in organic light-emitting diodes (OLEDs) or serving as a hole-transporting layer in perovskite or quantum dot solar cells.

Functionalization of Nanoparticles: Grafting this compound onto the surface of quantum dots (e.g., CdSe, PbS) or lanthanide-doped upconversion nanoparticles can improve their dispersibility in organic matrices and facilitate efficient energy or charge transfer between the inorganic core and the organic shell. wpmucdn.com

Hybrid Perovskite Solar Cells: The molecule could be used as an additive or an interfacial layer in perovskite solar cells. The carbazole unit can passivate defects at the perovskite surface, while the long alkyl chain can provide a hydrophobic barrier, enhancing both the efficiency and stability of the device.

Polyoxometalate and MOF Hybrids: The iodo-functionalized carbazole can be incorporated as a ligand into metal-organic frameworks (MOFs) or polyoxometalate (POM) structures to create novel porous materials with tailored electronic properties for catalysis or sensing. rsc.org

Exploration of Self-Assembly and Supramolecular Chemistry

Self-assembly is a powerful bottom-up approach to creating highly ordered nanostructures. thno.org The structure of this compound, with its rigid aromatic headgroup and flexible aliphatic tail, is reminiscent of a surfactant and is thus well-suited for forming supramolecular assemblies. nih.gov

Future research will likely explore:

Langmuir-Blodgett Films: Spreading the compound on a liquid subphase could lead to the formation of ordered monolayer films that can be transferred to solid substrates. The long alkyl chain would drive the assembly, while π-π stacking interactions between the carbazole units would provide lateral stability. acs.org

Organogels: In nonpolar solvents, the molecule may self-assemble into fibrous networks through a combination of π-π stacking and van der Waals forces, leading to the formation of organogels. frontiersin.org These materials could find applications as soft, responsive materials.

Post-Assembly Functionalization: The terminal iodine offers a unique opportunity for post-assembly modification. For example, a self-assembled monolayer could be exposed to a cross-linking agent or a different functional molecule that reacts with the iodine, allowing for the creation of complex, hierarchical structures. This could be achieved via reactions like Sonogashira or Suzuki coupling on the assembled surface.

Application in Specialized Functional Materials (e.g., Sensors, Actuators)

The unique combination of properties in this compound opens up possibilities for its use in specialized functional materials beyond conventional optoelectronics.

Chemical Sensors: The fluorescence of the carbazole core is often sensitive to its local environment. Devices can be fabricated where the molecule is anchored to a substrate (e.g., an optical fiber or an electrode) via its iododecyl chain. Binding of a target analyte to the carbazole or a receptor attached to it could cause a detectable change in the fluorescence signal (quenching or enhancement), forming the basis of a chemical sensor. mdpi.com For instance, its electron-rich nature makes it a potential candidate for detecting electron-deficient nitroaromatic compounds.

Electrochemical Sensors: The carbazole moiety is electrochemically active. When immobilized on an electrode surface, it can be used to detect analytes through changes in its voltammetric response. The terminal iodine allows for covalent attachment to electrode surfaces (like glassy carbon or gold), creating a robust and stable sensor interface. rsc.org

Actuators: While less explored, polymers derived from this monomer could be used in electrochemical actuators. By synthesizing a polymer with this compound as a side chain, it might be possible to create materials that undergo dimensional changes (swelling/shrinking) upon electrochemical doping and de-doping of the carbazole units. The flexible decyl spacer would provide the necessary mobility for actuation.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 9-(10-Iododecyl)-9H-carbazole?

  • Methodology : A common approach involves nucleophilic substitution reactions. For example, 9H-carbazole can be functionalized with a 10-iododecyl chain via alkylation using 1,10-diiododecane in anhydrous dimethylformamide (DMF) with potassium carbonate as a base . Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient). Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) .
  • Key Considerations : Ensure strict anhydrous conditions to avoid side reactions. Monitor reaction progress via thin-layer chromatography (TLC).

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Analytical Techniques :

  • ¹H NMR : Confirm the presence of the iododecyl chain via alkyl proton signals (δ ~1.2–1.8 ppm for methylene groups, δ ~3.2 ppm for iodine-adjacent CH₂) .
  • Mass Spectrometry : HRMS should match the molecular ion peak (M⁺) for C₂₂H₂₇IN₂ (calculated m/z: 502.09) .
  • Elemental Analysis : Verify iodine content (~25.3% by weight) .

Q. What are the fundamental photophysical properties of this compound?

  • Key Properties :

  • Absorption/Emission : UV-vis absorption peaks in the 290–330 nm range (π→π* transitions). Fluorescence emission typically occurs at 350–400 nm .
  • Thermal Stability : Differential scanning calorimetry (DSC) shows decomposition temperatures >200°C due to the carbazole core’s rigidity .
    • Experimental Design : Use degassed solvents to minimize oxygen quenching during photoluminescence studies .

Advanced Research Questions

Q. How can the electropolymerization of this compound be optimized for organic electronic devices?

  • Methodology :

  • Electrolyte Selection : Use tetrabutylammonium hexafluorophosphate (TBAPF₆) in dichloromethane for stable ionic conductivity .
  • Potential Cycling : Apply cyclic voltammetry (CV) between −0.5 V and +1.5 V (vs. Ag/Ag⁺) at 50 mV/s to form conductive polymer films .
  • Characterization : Electrochemical impedance spectroscopy (EIS) evaluates charge-transfer resistance, while atomic force microscopy (AFM) assesses film morphology .
    • Challenges : Iodide ions may act as dopants, altering conductivity. Control doping levels via post-polymerization electrochemical dedoping .

Q. What strategies enhance the ultralong organic phosphorescence (UOP) of this compound derivatives?

  • Design Principles :

  • Intermolecular Interactions : Co-crystallize with heavy atoms (e.g., bromine) to promote spin-orbit coupling .
  • Matrix Engineering : Embed in rigid polymer matrices (e.g., PMMA) to suppress non-radiative decay .
    • Characterization : Time-resolved photoluminescence (TRPL) measures phosphorescence lifetimes (>1 s under ambient conditions). Density functional theory (DFT) calculations identify triplet-state energetics .

Q. How do solvent polarity and substituent effects influence the reactivity of this compound in cross-coupling reactions?

  • Case Study : Suzuki-Miyaura coupling with aryl boronic acids.

  • Catalyst System : Use Pd(PPh₃)₄ (5 mol%) in toluene/water (3:1) at 80°C .
  • Solvent Impact : Polar aprotic solvents (e.g., DMF) increase reaction rates but may promote dehalogenation. Monitor by GC-MS .
    • Data Contradictions : Longer alkyl chains (e.g., iododecyl) may sterically hinder coupling efficiency. Compare yields with shorter-chain analogues (e.g., butyl) .

Q. What computational methods are effective for predicting the charge-transport properties of this compound in OLEDs?

  • Approach :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to determine HOMO/LUMO energies .
  • Marcus Theory : Calculate reorganization energy (λ) and charge-transfer integrals (J) to estimate hole mobility .
    • Validation : Compare predicted mobility with time-of-flight (TOF) measurements in thin-film devices .

Methodological Notes

  • Safety : Handle iodine-containing compounds in fume hoods; avoid prolonged skin contact (use nitrile gloves) .
  • Data Reproducibility : Report solvent purity, reaction atmosphere (N₂/Ar), and equipment calibration details .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.